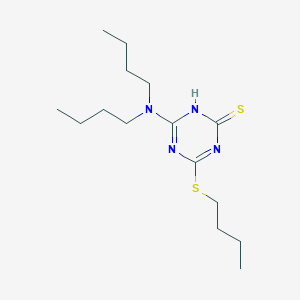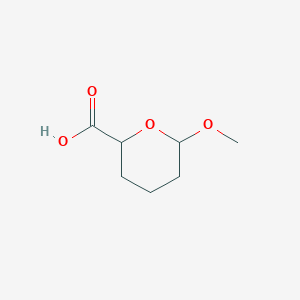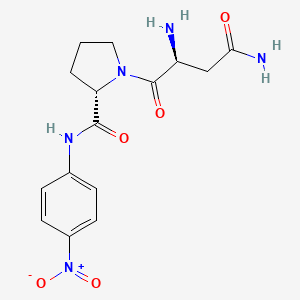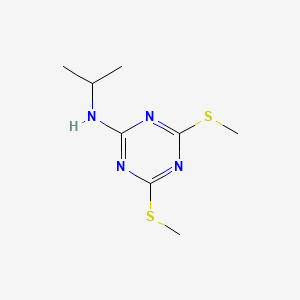
4-(Butylsulfanyl)-6-(dibutylamino)-1,3,5-triazine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butylsulfanyl)-6-(dibutylamino)-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with butylsulfanyl and dibutylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)-6-(dibutylamino)-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with carbon disulfide to form butylammonium dithiocarbamate, which is then reacted with cyanuric chloride to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butylsulfanyl)-6-(dibutylamino)-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield butylsulfinyl or butylsulfonyl derivatives, while substitution reactions can lead to a variety of substituted triazine compounds.
Aplicaciones Científicas De Investigación
4-(Butylsulfanyl)-6-(dibutylamino)-1,3,5-triazine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Butylsulfanyl)-6-(dibutylamino)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features and the nature of the substituents. For example, the presence of the butylsulfanyl and dibutylamino groups can influence its binding affinity and selectivity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Butylsulfanyl)-4’-cyanobiphenyl: This compound shares the butylsulfanyl group but differs in the core structure, which is a biphenyl instead of a triazine.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: This compound has a similar functional group arrangement but a different core structure, which is a pyrazole-nicotinamide hybrid.
Uniqueness
4-(Butylsulfanyl)-6-(dibutylamino)-1,3,5-triazine-2(1H)-thione is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91291-76-8 |
|---|---|
Fórmula molecular |
C15H28N4S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
4-butylsulfanyl-6-(dibutylamino)-1H-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C15H28N4S2/c1-4-7-10-19(11-8-5-2)13-16-14(20)18-15(17-13)21-12-9-6-3/h4-12H2,1-3H3,(H,16,17,18,20) |
Clave InChI |
YTHBOYCNQITKIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=NC(=NC(=S)N1)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)


![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)

![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)


